molecular formula C24H28N4O5S B3001503 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide CAS No. 894002-06-3

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B3001503
CAS No.: 894002-06-3
M. Wt: 484.57
InChI Key: XVTZLTYJIRIJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O5S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are the carbonic anhydrases (CAs) , specifically the tumor-associated, membrane-bound human CAs IX and XII . These enzymes are involved in the regulation of a plethora of patho-/physiological conditions .

Mode of Action

This compound acts as an inhibitor of carbonic anhydrases. It has been designed to be membrane-impermeant , selectively targeting the tumor-associated, membrane-bound human CAs IX and XII over off-target cytosolic isoforms . The compound binds to these enzymes, inhibiting their activity .

Biochemical Pathways

The inhibition of carbonic anhydrases affects the hydration of carbon dioxide (CO2) , a reaction that these enzymes catalyze . This can have downstream effects on various biochemical pathways, particularly those involved in tumor growth and survival .

Result of Action

The inhibition of carbonic anhydrases IX and XII by this compound can lead to a decrease in tumor growth and survival . This is due to the role of these enzymes in maintaining the pH balance within tumors, promoting their growth and survival.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of carbonic anhydrases and, consequently, the efficacy of their inhibitors . Additionally, the compound’s stability could be affected by factors such as temperature and the presence of other substances in the environment.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-3-27(4-2)22(29)16-28-15-20(19-7-5-6-8-21(19)28)23(30)24(31)26-14-13-17-9-11-18(12-10-17)34(25,32)33/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,26,31)(H2,25,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTZLTYJIRIJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.